(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate

Description

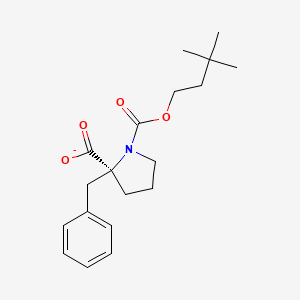

The compound "(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate" is a chiral pyrrolidine derivative featuring a benzyl substituent at the C2 position and a 3,3-dimethylbutoxycarbonyl group at the N1 position. Pyrrolidine-based compounds are widely studied for their structural versatility, enabling applications in medicinal chemistry, catalysis, and materials science. This compound’s stereochemistry (2S configuration) and bulky substituents likely influence its conformational stability, reactivity, and intermolecular interactions.

Properties

CAS No. |

619306-99-9 |

|---|---|

Molecular Formula |

C19H26NO4- |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C19H27NO4/c1-18(2,3)11-13-24-17(23)20-12-7-10-19(20,16(21)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3,(H,21,22)/p-1/t19-/m0/s1 |

InChI Key |

OKGQCOAEMBIYNL-IBGZPJMESA-M |

Isomeric SMILES |

CC(C)(C)CCOC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)[O-] |

Canonical SMILES |

CC(C)(C)CCOC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate can be accomplished through a series of reactions involving the following key steps:

Formation of Pyrrolidine Derivative : The initial step typically involves the formation of a pyrrolidine ring from appropriate precursors, which may include amino acids or other nitrogen-containing compounds.

Protection of Functional Groups : Protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl groups, are introduced to stabilize reactive sites during subsequent reactions.

Alkylation : Alkylation reactions are performed to introduce the benzyl and dimethylbutoxycarbonyl groups onto the pyrrolidine framework.

Deprotection : After the desired structure is formed, protecting groups are removed to yield the final product.

Specific Reaction Conditions and Yields

The following table summarizes specific reaction conditions and yields reported in various studies:

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Formation | 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate + di-tert-butyl dicarbonate | Stir at 25°C overnight | 91.9% |

| 2 | Alkylation | 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate + benzyl bromide | Stir at 30°C overnight | 82.3% |

| 3 | Deprotection | N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole + TFA | Stir at 25°C for 4 hours | 82.9% |

| 4 | Final Product Formation | Acetic formic anhydride + LHMDS | Cool to -78°C, then stir for several hours | Up to 95.7% |

Detailed Reaction Mechanisms

Formation of Pyrrolidine Ring

The formation of the pyrrolidine ring typically involves cyclization reactions where amino acids or similar precursors undergo condensation reactions under acidic or basic conditions. The choice of solvent and temperature can greatly influence the yield and stereochemistry of the product.

Alkylation Process

In the alkylation step, the introduction of the benzyl group is crucial for achieving the desired molecular structure. This step often utilizes strong bases such as sodium hydride or lithium diisopropylamide (LDA) to deprotonate the nitrogen atom in the pyrrolidine, allowing for nucleophilic attack on alkyl halides.

Deprotection Techniques

Deprotection methods vary depending on the protecting groups used. For example, trifluoroacetic acid (TFA) is commonly employed to remove Boc groups due to its effectiveness in cleaving these protective moieties without affecting other functional groups.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiepileptic Drug Development

The compound is structurally related to pyrrolidine derivatives that have been investigated for their antiepileptic properties. Research has indicated that certain pyrrolidine analogs can influence neurotransmitter systems, potentially offering therapeutic benefits for epilepsy management. For instance, studies have shown that modifications to the pyrrolidine structure can enhance the efficacy and reduce side effects of existing antiepileptic drugs .

1.2 Synthesis of Chiral Compounds

Due to its chiral nature, (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate serves as a valuable intermediate in the synthesis of other chiral compounds. Chiral pyrrolidines are essential in drug synthesis, particularly in creating enantiomerically pure pharmaceuticals. The compound's ability to undergo various chemical transformations makes it a versatile building block in asymmetric synthesis .

Materials Science Applications

2.1 Polymer Chemistry

The compound has been explored for its potential use in polymer chemistry, particularly in the development of functionalized polymers. Its structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer formulations can lead to improved performance characteristics in applications ranging from coatings to biomedical devices .

2.2 Supramolecular Chemistry

In supramolecular chemistry, this compound has been utilized to create complex molecular architectures through non-covalent interactions. These supramolecular assemblies can be employed in drug delivery systems where controlled release and targeted delivery are critical .

Agricultural Chemistry Applications

3.1 Herbicide Development

The compound's structural features have prompted investigations into its potential as a herbicide or pesticide agent. Research suggests that derivatives of pyrrolidine can exhibit herbicidal activity by interfering with plant growth processes or inhibiting specific enzymes involved in metabolic pathways within plants . This application is particularly relevant in developing environmentally friendly agricultural chemicals.

Case Studies

Mechanism of Action

The mechanism of action of (2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrolidine Derivatives

Key Observations :

- The 3,3-dimethylbutoxycarbonyl group in the target compound provides steric bulk and lipophilicity, similar to the 3,3-dimethylbutanoyl group in and . Such groups enhance metabolic stability but may reduce solubility .

- The benzyl substituent at C2 contributes to π-π stacking interactions, a feature shared with the phenylpropyl group in compound 102 .

- Stereochemical differences (e.g., 2S vs. 2S,4R configurations) influence conformational flexibility and binding affinity in biological systems .

Key Observations :

- The target compound’s synthesis likely follows similar Boc-deprotection and coupling procedures (as in ), but yields and purification methods depend on substituent reactivity.

- High yields (e.g., 96% in ) are achievable with optimized coupling conditions, while sulfonamide derivatives (e.g., 13c) require additional purification steps .

Spectroscopic and Physical Properties

Table 3: Spectral and Physical Data

Key Observations :

Biological Activity

(2S)-2-benzyl-1-(3,3-dimethylbutoxycarbonyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 321.42 g/mol

Functional Groups:

- Pyrrolidine ring

- Benzyl group

- Carbamate moiety

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has inhibitory effects against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.

- Cytotoxicity : Preliminary data suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : The compound appears to influence signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | |

| Anti-inflammatory | Reduction in cytokines | |

| Cytotoxicity | Inhibition of cancer cells |

Table 2: Case Studies on Biological Activity

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro bacterial assay | Significant inhibition | |

| Cytokine profiling | Decreased IL-6 levels | |

| Cancer cell line testing | High cytotoxicity rate |

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

- Inflammation Model : In a murine model of inflammation, the compound was administered intraperitoneally and resulted in a significant reduction in paw edema compared to control groups, suggesting its utility in managing inflammatory conditions.

- Cancer Cell Line Analysis : Research conducted on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.